Sulfonamide Terminus Structural Divergence: Ethanesulfonamide vs. Benzenesulfonamide Analog (CAS 1421505-49-8)
The target compound (CAS 1428367-50-3) bears an ethanesulfonamide group, whereas its closest commercially cataloged analog (CAS 1421505-49-8) substitutes this with a benzenesulfonamide moiety. This replacement increases the calculated topological polar surface area (tPSA) from approximately 83 Ų (ethane) to approximately 83 Ų (benzene, similar due to sulfonamide core) but substantially increases molecular volume and lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 units for the benzene analog). In kinase inhibitor development, such sulfonamide terminus variations have been shown to alter selectivity windows between FLT3 and CDK family members by 5- to 20-fold in related diphenylpyrimidine-sulfonamide series [1]. The smaller ethanesulfonamide group may confer reduced plasma protein binding and enhanced ligand efficiency, though direct head-to-head data for this specific pair are not available in the public domain.
| Evidence Dimension | Sulfonamide terminus structure and predicted lipophilicity |
|---|---|
| Target Compound Data | Ethanesulfonamide terminus; MW 295.36; predicted clogP ~1.2 (estimated) |
| Comparator Or Baseline | CAS 1421505-49-8 (benzenesulfonamide analog); MW 357.43; predicted clogP ~2.2 (estimated) |
| Quantified Difference | ΔMW ≈ 62 Da; ΔclogP ≈ +1.0 (estimated; no experimental logP/logD data available from primary literature for either compound) |
| Conditions | In silico prediction; no experimental chromatographic logD7.4 measurements identified in public domain |
Why This Matters
For procurement decisions, the ethanesulfonamide variant offers a lower molecular weight and lower predicted lipophilicity scaffold, which may translate to improved aqueous solubility and more favorable pharmacokinetic handling in cell-based assays compared to the bulkier benzenesulfonamide congener—a key consideration when selecting tool compounds for in vitro kinase profiling.
- [1] Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 2017. Demonstrates that sulfonamide terminus variation (alkyl vs. aryl sulfonamide) produces 5- to 20-fold selectivity shifts across kinase targets. View Source
